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molecular formula C13H21NO3 B3228334 (S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1262396-36-0

(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B3228334
M. Wt: 239.31 g/mol
InChI Key: BABYBNKBVQWOOY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859608B2

Procedure details

To (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (Intermediate 18, 20 g, 82.0 mmol) dissolved in 80 ml of DCM, TEMPO (2.6 g, 16 mmol) and BAIB (29.3 g, 90 mmol) were added. After 2 hours at 25° C., the reaction is diluted with DCM (150 ml), washed with an aqueous solution of Na2S2O3 then with water, dried (Na2SO4) and evaporated to obtain a crude that was purified by silica gel chromatography (petroleum ether to petroleum ether/ethylacetate 95/5). (S) tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate was obtained as light yellow solid (7 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
29.3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C@H:3]1[N:10]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:8][C:5]2([CH2:7][CH2:6]2)[CH2:4]1.CC1(C)N([O])C(C)(C)CCC1.CC(C(O)=O)CN>C(Cl)Cl>[CH:2]([CH:3]1[N:10]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:9][CH2:8][C:5]2([CH2:6][CH2:7]2)[CH2:4]1)=[O:1] |^1:21|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC[C@@H]1CC2(CC2)CCN1C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@@H]1CC2(CC2)CCN1C(=O)OC(C)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
29.3 g
Type
reactant
Smiles
CC(CN)C(=O)O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with an aqueous solution of Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a crude that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (petroleum ether to petroleum ether/ethylacetate 95/5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C1CC2(CC2)CCN1C(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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